2-(4-chloro-2-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride
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Overview
Description
2-(4-chloro-2-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride is a chemical compound with a complex structure that includes a chlorinated phenoxy group and an ethylethanamine moiety
Preparation Methods
The synthesis of 2-(4-chloro-2-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride typically involves multiple steps, starting with the chlorination of a phenoxy compound followed by the introduction of the prop-2-enyl group. The final step involves the reaction with ethylethanamine to form the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
2-(4-chloro-2-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-(4-chloro-2-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is utilized in the production of various chemical products and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular functions, leading to the observed effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-chloro-2-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
2-(4-chloro-2-prop-2-enylphenoxy)acetic acid: This compound shares a similar phenoxy structure but differs in its functional groups and overall reactivity.
4-chloro-2-prop-2-enylphenyl N,N-dimethylcarbamate: Another related compound with distinct chemical properties and applications.
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-5-11-10-12(14)6-7-13(11)16-9-8-15-4-2;/h3,6-7,10,15H,1,4-5,8-9H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYQCDMKNYXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Cl)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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